molecular formula C16H11ClN4O2 B11370855 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11370855
M. Wt: 326.74 g/mol
InChI Key: MACHPKIFNFWCCH-UHFFFAOYSA-N
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Description

The 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides, which have been identified in patent literature as possessing therapeutic potential for the treatment of cancer . Its molecular architecture, featuring a dihydropyridazine core substituted with a 4-chlorophenyl group and a pyridin-3-yl carboxamide, is designed for targeted biological activity. Researchers can utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. The structural motif of embedding a pyridine ring within the carboxamide group is a recognized strategy in drug design to modulate hydrogen bonding and π-stacking interactions with biological targets. This product is intended for research applications in early drug discovery and is strictly for laboratory use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C16H11ClN4O2

Molecular Weight

326.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide

InChI

InChI=1S/C16H11ClN4O2/c17-11-3-5-13(6-4-11)21-9-7-14(22)15(20-21)16(23)19-12-2-1-8-18-10-12/h1-10H,(H,19,23)

InChI Key

MACHPKIFNFWCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyridazine ring formation is often achieved through cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, ethyl 3,3,3-trifluoropyruvate reacts with hydrazine hydrate in acetic acid to yield 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one, a reaction adaptable to introducing the 4-chlorophenyl group by substituting trifluoromethyl with chlorophenyl during cyclization . Adjusting the carbonyl precursor to incorporate 4-chlorophenylacetate enables direct integration of the aryl group at the 1-position.

Reaction Conditions :

  • Hydrazine hydrate (2.5 equiv) in acetic acid at 80°C for 6–8 hours.

  • Yield: 68–75% for analogous pyridazinones .

Chlorination and Subsequent Nucleophilic Substitution

Chlorination at the 3-position of the pyridazine ring is critical for enabling amidation. Phosphorus oxychloride (POCl₃) effectively converts hydroxyl groups to chlorides. For instance, refluxing 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with excess POCl₃ produces the 6-chloro derivative, which is subsequently hydrolyzed to the acid chloride . This intermediate reacts with pyridin-3-ylamine to form the target carboxamide.

Key Data :

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 4 h85–90
AmidationPyridin-3-ylamine, Et₃N, DCM70–75

Fischer Esterification and Amidation

Fischer esterification converts carboxylic acids to esters, facilitating storage and handling. Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, a model compound, is synthesized by refluxing the acid with ethanol and sulfuric acid . For the target molecule, substituting trifluoromethyl with 4-chlorophenyl during esterification allows subsequent amidation. Hydrolysis of the ester to the carboxylic acid (using LiOH/THF/H₂O) followed by treatment with thionyl chloride generates the acid chloride, which reacts with pyridin-3-ylamine .

Optimization Insight :

  • Ester hydrolysis : 90% conversion with LiOH in THF/H₂O (4:1) at 25°C .

  • Amidation : 78% yield when using Hünig’s base in 1,4-dioxane under reflux .

Direct coupling of pyridazine-3-carboxylic acid with pyridin-3-ylamine using coupling agents like HATU or EDCI avoids the need for acid chloride intermediates. This method, though less common in the literature, is cited in analogous syntheses where DMF serves as the solvent and DIPEA as the base .

Comparative Efficiency :

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF65
EDCINMMDCM58

Nucleophilic Aromatic Substitution (NAS)

NAS replaces a leaving group (e.g., chloride) on the pyridazine ring with pyridin-3-ylamine. Patent data reveal that refluxing 5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylate with potassium hydroxide and pyridin-3-ylamine in THF achieves substitution . The reaction proceeds via a potassium alkoxide intermediate, with yields optimized by using crown ether catalysts .

Critical Parameters :

  • Temperature : 110–150°C under nitrogen .

  • Catalyst : 18-crown-6 (0.1 equiv) improves yield by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HepG2 (Liver)10.5

The mechanism of action includes the modulation of cell cycle progression and activation of caspases, leading to programmed cell death. Additionally, the compound has been shown to inhibit key enzymes involved in tumor proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro tests revealed its effectiveness against both gram-positive and gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be explored for use in treating bacterial infections .

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties as well. It has shown potential in inhibiting viral replication through interference with viral enzymes or host cell receptors, particularly against certain strains of the influenza virus .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound Name Biological Activity Notable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells, demonstrating an IC50 value of 15.2 µM, indicating significant antiproliferative effects compared to standard treatments such as doxorubicin.
  • Antimicrobial Efficacy : In a separate study focusing on Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and structural properties of 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide and its analogs:

Compound Name & ID Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight Reference
Target Compound R1: 4-chlorophenyl; R2: pyridin-3-yl - - C16H11ClN5O2* 330.74*
Compound 31 R1: 4-chlorophenyl; R2: complex aryl 42.7 158.2–159.6 C35H31ClFN5O5 684.10
Compound 32 R1: 4-bromophenyl; R2: complex aryl 48.3 141.3–143.4 C35H31BrFN5O5 728.56
Compound 33 R1: 4-methoxyphenyl; R2: complex aryl 35.2 105.4–106.5 C36H34FN5O6 675.69
Compound 34 R1: 3-chloro-4-fluorophenyl; R2: complex aryl 37.9 121.7–123.4 C35H30ClF2N5O5 710.10
Compound 39 R1: 4-chlorophenyl; R2: modified aryl 51.4 220.6–222.1 C37H34ClFN6O5 721.16
N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-... R1: 4-methoxyphenyl; R2: 3,4-dichlorophenyl - - C18H13Cl2N3O3 390.22

*Molecular formula and weight inferred from structural analysis due to lack of explicit data in evidence.

Key Observations:

For example, compound 31 (Cl, m.p. 158–159.6°C) has a higher melting point than compound 32 (Br, m.p. 141–143.4°C), likely due to differences in crystal packing or hydrogen bonding . Methoxy-substituted compounds (e.g., compound 33) exhibit significantly lower melting points (~105°C), suggesting reduced intermolecular forces from the electron-donating group .

Synthetic Yields :

  • Brominated derivatives (e.g., compound 32, 48.3% yield) are synthesized more efficiently than chlorinated (compound 31, 42.7%) or methoxy-substituted analogs (compound 33, 35.2%) . This may reflect differences in reagent reactivity or purification challenges.

Structural Complexity: Compounds with extended aryl-ether-quinoline substituents (e.g., compound 39) exhibit higher molecular weights (>700 Da) and melting points (>220°C), likely due to increased rigidity and π-π stacking interactions .

Structural and Functional Analysis

Core Heterocycle Variations:

  • Dihydropyridazine vs. Dihydronaphthyridine: describes dihydronaphthyridine carboxamides (e.g., compound 67), which feature a fused bicyclic core. These systems may exhibit enhanced planarity and binding affinity compared to monocyclic dihydropyridazines but could suffer from reduced solubility .

Substituent Impact on Bioactivity (Inferred):

  • 4-Chlorophenyl Motif: The 4-chlorophenyl group is recurrent in bioactive compounds (e.g., triazole-based c-Met inhibitors in ), where it enhances hydrophobic interactions with enzyme pockets .
  • Pyridin-3-yl vs. Complex Aryl Groups: The target compound’s pyridin-3-yl group is simpler than the quinoline- or piperidine-containing substituents in analogs (e.g., compounds 31–39). This simplicity may improve synthetic accessibility and metabolic stability .

Implications for Further Research

Structure-Activity Relationships (SAR): Systematic modifications to the N-aryl group (e.g., introducing fluorine or optimizing quinoline moieties) could enhance potency, as seen in compound 39’s high melting point and yield .

Pharmacokinetic Optimization : The target compound’s lower molecular weight (~330 Da) compared to analogs (>680 Da) may improve bioavailability, aligning with Lipinski’s rule of five .

Biological Activity

The compound 1-(4-chlorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13_{13}H10_{10}ClN3_{3}O
  • Molecular Weight : 255.69 g/mol
  • CAS Number : 852440-98-3

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent. Below are the key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mode of action involves the induction of apoptosis through intrinsic pathways, which may be mediated by the inhibition of anti-apoptotic proteins .
  • Case Study : In a study evaluating the cytotoxicity of novel thiazolopyridazine derivatives, compounds similar to the target molecule showed significant activity against MCF-7 and HCT-116 cell lines with IC50_{50} values in the micromolar range .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting various inflammatory mediators. This effect is crucial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure's ability to interact with bacterial cell membranes contributes to its antibacterial efficacy .
  • Research Findings : In vitro studies have indicated that derivatives of this compound exhibit significant antibacterial activity with varying degrees of effectiveness against different strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Key Modifications : Modifications to the pyridine and dihydropyridazine moieties can enhance potency and selectivity against specific targets.
  • Pharmacophore Model : A pharmacophore model derived from active analogs suggests that certain functional groups are critical for maintaining biological activity.

Data Table: Biological Activities Summary

Biological ActivityCell Line/OrganismIC50_{50} ValueReference
AnticancerMCF-712.5 µM
HCT-11615.0 µM
A54910.0 µM
Anti-inflammatory---
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step routes, such as condensation of pyridazine precursors with chlorophenyl and pyridinyl moieties. Systematic optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions .

Advanced: How can computational methods guide the design of efficient synthetic pathways?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling identification of low-energy pathways. Coupled with automated reaction path search algorithms, researchers can prioritize viable routes before experimental validation. This approach reduces trial-and-error experimentation and aligns with ICReDD’s framework for reaction design .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., chlorophenyl vs. pyridinyl groups).
  • FT-IR: Validates functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the 4-oxo group).
  • HRMS: Ensures molecular formula accuracy.
    Cross-referencing with crystallographic data (if available) resolves structural ambiguities .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Apply multivariate statistical analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., assay pH, cell line variability). Dose-response curves and positive/negative controls should be standardized. If discrepancies persist, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) validate target engagement .

Advanced: What strategies elucidate the reaction mechanism for its formation?

Methodological Answer:

  • Isotopic labeling: Track atom migration (e.g., ¹⁵N-labeled pyridazine precursors).
  • Kinetic studies: Determine rate laws and intermediate stability.
  • Computational modeling: Simulate intermediates using quantum mechanics/molecular mechanics (QM/MM) hybrid methods .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme inhibition assays: Measure IC₅₀ against target kinases or oxidoreductases.
  • Cell viability assays: Use cancer cell lines (e.g., MTT assay) to assess cytotoxicity.
  • Binding assays: SPR or fluorescence polarization quantify target affinity. Prioritize assays with clinical relevance to the compound’s hypothesized mechanism .

Advanced: How can molecular docking predict interactions with biological targets?

Methodological Answer:

  • Ligand preparation: Generate 3D conformers and optimize protonation states.
  • Protein modeling: Use X-ray or cryo-EM structures (e.g., kinase domains from PDB).
  • Docking software (AutoDock Vina, Glide): Score binding poses and validate with MD simulations to assess stability. Cross-check with experimental mutagenesis data .

Basic: What factors influence the compound’s stability under storage?

Methodological Answer:

  • Temperature: Long-term storage at -20°C in anhydrous conditions prevents hydrolysis.
  • Light sensitivity: Amber vials mitigate photodegradation of the dihydropyridazine core.
  • Solvent: Lyophilization in inert matrices (e.g., trehalose) enhances shelf life .

Advanced: How to validate hypotheses about metabolic pathways using isotopic labeling?

Methodological Answer:

  • ¹³C/²H labeling: Track metabolic fate in hepatocyte incubations via LC-MS/MS.
  • CYP450 inhibition assays: Identify enzymes responsible for oxidation/cleavage.
  • Microsomal stability studies: Compare half-life across species to predict human pharmacokinetics .

Advanced: What statistical approaches analyze structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR modeling: Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.
  • Machine learning: Train random forest or neural network models on high-throughput screening data.
  • Cluster analysis: Group analogs by substituent effects to guide lead optimization .

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